2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

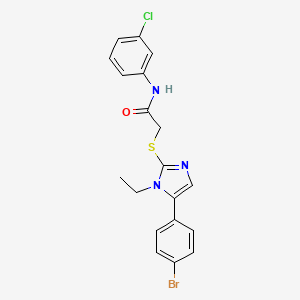

This compound features a central 1-ethylimidazole core substituted at the 5-position with a 4-bromophenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 3-chlorophenyl group. The structure combines halogenated aromatic systems (Br, Cl) and a sulfur-containing bridge, which are common in bioactive molecules due to their electronic and lipophilic properties.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-6-8-14(20)9-7-13)11-22-19(24)26-12-18(25)23-16-5-3-4-15(21)10-16/h3-11H,2,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCJYFVRFGMPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Concentrated sulfuric acid for sulfonation, or nitric acid for nitration.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated derivatives.

Substitution: Nitro or sulfonyl derivatives on the aromatic rings.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : Reaction of 4-bromobenzylamine with glyoxal and ammonium acetate.

- Thioether Formation : Reaction with thiols such as 2-mercaptoacetic acid.

- Thiazole Ring Formation : Cyclization with thioamide under acidic conditions.

These methods can be optimized for industrial production to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds with imidazole and thiazole structures exhibit promising antimicrobial properties. Studies have shown that derivatives of similar compounds demonstrate significant activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, a related study evaluated the antimicrobial effects of synthesized derivatives against multiple microbial species using standardized assays .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| d1 | Antimicrobial | E. coli | |

| d2 | Antimicrobial | S. aureus | |

| d3 | Antifungal | C. albicans |

Anticancer Potential

The imidazole derivatives have been explored for their anticancer activities, particularly against breast cancer cell lines such as MCF7. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects, suggesting a mechanism of action involving enzyme inhibition or receptor interaction critical for tumor growth .

Materials Science

Beyond medicinal applications, this compound can also serve as a building block in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for potential modifications that could lead to innovative applications in polymer chemistry or nanotechnology.

Case Studies

Several studies have highlighted the efficacy of compounds similar to 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide :

- Antimicrobial Evaluation : A study synthesized various derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis H37Rv, revealing promising results that warrant further investigation into their therapeutic potential .

- Anticancer Studies : Another research effort focused on evaluating the anticancer effects of thiazole-containing compounds against different cancer cell lines, demonstrating significant cytotoxicity that supports the need for continued exploration in cancer therapy.

Mechanism of Action

The mechanism by which 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole-Based Derivatives

Key Compounds:

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (): Substituents: Allyl group at imidazole N1, 4-chlorophenyl at acetamide.

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide ():

Table 1: Physical Properties of Imidazole Derivatives

| Compound | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | N/A | N/A | 1-Ethyl, 3-chlorophenyl |

| 2-((1-Allyl-5-(4-bromophenyl)-1H-...) (4) | N/A | N/A | Allyl, 4-chlorophenyl |

| N-(Benzofuran-5-yl)-... (5) | 96 | N/A | Benzofuran, no N-alkyl |

Thiadiazole and Triazole Derivatives

Key Compounds:

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (): Yield: 74%, Melting Point: 132–134°C. Activity: Thiadiazole cores are associated with antimicrobial and enzyme inhibitory effects.

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) ():

- Yield: 75%, Morpholine substituent enhances solubility.

Table 2: Thiadiazole/Triazole Derivatives

| Compound | Yield (%) | Melting Point (°C) | Core Structure |

|---|---|---|---|

| 5e (1) | 74 | 132–134 | Thiadiazole |

| 19a (3) | 75 | N/A | Triazole-thione |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its potential biological activities. Characterized by the presence of an imidazole ring and a thioether linkage, this compound has garnered attention in medicinal chemistry due to its promising antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.35 g/mol. Its structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅BrN₄OS |

| Molecular Weight | 423.35 g/mol |

| CAS Number | 1207023-66-2 |

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the imidazole and thiazole rings enhances its interaction with bacterial enzymes, potentially inhibiting their activity. For instance, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research suggests that it may induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways. The structure-activity relationship (SAR) studies indicate that the thiazole and imidazole components are crucial for cytotoxic activity against cancer cells .

Table 1: Summary of Anticancer Activity

The proposed mechanism through which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : Binding to active sites on enzymes involved in cellular proliferation.

- Modulation of Signal Transduction Pathways : Affecting pathways associated with cell survival and apoptosis.

- Interaction with DNA : Potentially leading to DNA damage in cancer cells, thereby inducing cell death .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that compounds with imidazole and thiazole moieties showed significant antibacterial activity compared to standard antibiotics, suggesting a novel approach to combat resistant bacterial strains .

- Anticancer Research : In vitro studies have shown that derivatives similar to this compound can inhibit tumor growth in xenograft models, indicating potential for development as anticancer agents .

Q & A

Q. What are the standard methodologies for synthesizing 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclization of substituted thioureas or amidines under reflux with reagents like acetic acid or ethanol .

- Step 2: Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki coupling .

- Step 3: Thioether linkage formation between the imidazole and acetamide moieties using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Optimization focuses on temperature control (60–80°C for thioether formation) and purification via column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral signatures should researchers prioritize?

- FT-IR: Confirms thioether (C–S stretch at ~680 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹, C=O at ~1650 cm⁻¹) functionalities .

- ¹H/¹³C NMR: Key signals include the imidazole C2 proton (δ 7.2–7.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for –CH₃, δ 3.5–3.7 ppm for –CH₂), and aromatic protons from bromophenyl/chlorophenyl groups (δ 7.0–7.8 ppm) .

- LCMS: Molecular ion peak at m/z 506.7 ([M+H]⁺) confirms the molecular formula C₁₉H₁₆BrClN₂OS .

Q. How do structural features like halogen substituents and the thioether linkage influence the compound’s physicochemical properties?

- 4-Bromophenyl/3-chlorophenyl groups: Enhance lipophilicity (logP ~3.8), improving membrane permeability .

- Thioether linkage: Increases metabolic stability compared to ethers, reducing oxidative degradation in vivo .

- Imidazole ring: Facilitates π-π stacking with biological targets like enzyme active sites .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

- Byproducts: Unreacted 5-(4-bromophenyl)imidazole intermediates or over-oxidized sulfones from the thioether step .

- Mitigation: Use TLC to monitor reaction progress and optimize stoichiometry (1:1.2 molar ratio for imidazole:acetamide coupling) .

Q. Under what conditions does the compound undergo hydrolysis or oxidation, and how can these reactions be controlled?

- Hydrolysis: The acetamide group hydrolyzes to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .

- Oxidation: Thioether converts to sulfoxide (H₂O₂, RT) or sulfone (excess H₂O₂, 50°C). Stabilize by storing in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating α-glucosidase inhibition?

- Method: Synthesize analogs with varied halogen positions (e.g., 2-bromo vs. 4-bromo) and test IC₅₀ against α-glucosidase.

- Finding: 4-Bromophenyl analogs show 10-fold higher activity (IC₅₀ = 0.8 µM) than 2-bromo derivatives due to better hydrophobic pocket fit .

- Data Tool: Molecular docking (e.g., AutoDock Vina) to map interactions with enzyme residues like Asp349 and Arg439 .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across structurally similar compounds?

- Case: A 4-chlorophenyl analog shows potent antifungal activity (MIC = 2 µg/mL) against C. albicans, while a 3-chlorophenyl variant is inactive .

- Resolution: Comparative transcriptomics reveals the 4-chloro derivative upregulates fungal ergosterol biosynthesis inhibitors, while the 3-chloro analog does not .

- Recommendation: Use isosteric replacement (e.g., CF₃ for Cl) to balance electronic and steric effects .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?

- PK Studies: Administer 10 mg/kg (IV/oral) in rodent models; monitor plasma levels via LC-MS/MS. Reported t₁/₂ = 4.2 h, oral bioavailability = 38% .

- Toxicity: Conduct Ames test for mutagenicity and measure hepatotoxicity markers (ALT/AST) after 14-day dosing. No genotoxicity observed at <50 mg/kg .

Q. How can computational modeling predict off-target interactions, and what validation assays are critical?

- Approach: Use SwissTargetPrediction to identify potential off-targets (e.g., COX-2, EGFR).

- Validation: Perform kinase inhibition assays. The compound shows <10% inhibition of COX-2 at 10 µM, confirming selectivity .

Q. What methodologies assess synergistic effects with existing antimicrobial or anticancer agents?

- Checkerboard Assay: Combine with fluconazole (antifungal) or doxorubicin (anticancer). A fractional inhibitory concentration (FIC) index <0.5 indicates synergy .

- Mechanistic Insight: Synergy with fluconazole correlates with disruption of fungal membrane integrity (via LIVE/DEAD staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.